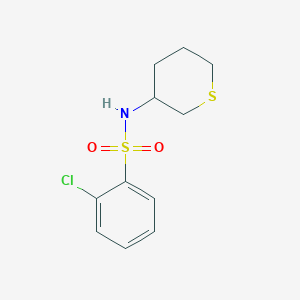![molecular formula C20H19N5 B7584731 4-[4-(Pyridin-2-ylmethyl)piperazin-1-yl]quinoline-2-carbonitrile](/img/structure/B7584731.png)
4-[4-(Pyridin-2-ylmethyl)piperazin-1-yl]quinoline-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(Pyridin-2-ylmethyl)piperazin-1-yl]quinoline-2-carbonitrile, commonly known as PQQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic effects. PQQ was first discovered in 1979 as a cofactor in bacteria, and later found in plants and animals. In recent years, PQQ has been extensively studied for its antioxidant and neuroprotective properties.
Wirkmechanismus
PQQ exerts its therapeutic effects through several mechanisms. PQQ can activate the Nrf2/Keap1 pathway, which regulates the expression of antioxidant enzymes and protects cells from oxidative stress. PQQ can also activate the PGC-1α pathway, which stimulates mitochondrial biogenesis and improves energy production. Additionally, PQQ can modulate the activity of various enzymes and proteins, including pyruvate dehydrogenase and the AMP-activated protein kinase.
Biochemical and Physiological Effects:
PQQ has been shown to have several biochemical and physiological effects. PQQ can improve cognitive function and memory in animal models of neurodegenerative disorders. PQQ can also improve cardiovascular function by reducing inflammation and oxidative stress. PQQ can improve glucose metabolism and insulin sensitivity, which can be beneficial in the treatment of metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using PQQ in lab experiments is its relatively low toxicity and side effects. PQQ is also stable and can be easily synthesized. However, one limitation of using PQQ in lab experiments is its low bioavailability, which can limit its efficacy in vivo. Additionally, PQQ can be expensive, which can be a barrier for some researchers.
Zukünftige Richtungen
There are several future directions for PQQ research. One area of interest is the potential use of PQQ in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential use of PQQ in the treatment of metabolic disorders, such as obesity and type 2 diabetes. Additionally, further research is needed to optimize the synthesis and delivery of PQQ for maximum efficacy.
Synthesemethoden
The synthesis of PQQ involves several steps. The first step is the synthesis of 4-(2-pyridylmethyl)piperazine, which is then reacted with 2-cyano-3-chloroquinoline to produce PQQ. The synthesis process requires several reagents and solvents, including pyridine, acetonitrile, and chloroform.
Wissenschaftliche Forschungsanwendungen
PQQ has been extensively studied for its potential therapeutic effects in various diseases, including neurodegenerative disorders, cardiovascular diseases, and metabolic disorders. PQQ has been shown to have antioxidant properties, which can help protect cells from oxidative stress and damage. PQQ has also been found to stimulate mitochondrial biogenesis, which can improve energy production and cellular function.
Eigenschaften
IUPAC Name |
4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]quinoline-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5/c21-14-17-13-20(18-6-1-2-7-19(18)23-17)25-11-9-24(10-12-25)15-16-5-3-4-8-22-16/h1-8,13H,9-12,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPMXHFRVOLMTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=N2)C3=CC(=NC4=CC=CC=C43)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B7584655.png)
![5-Fluoro-2-[(1-hydroxycyclohexyl)methyl]isoindole-1,3-dione](/img/structure/B7584659.png)
![N-methyl-N-(thiophen-2-ylmethyl)-2-[4-(1,2,4-triazol-1-yl)anilino]acetamide](/img/structure/B7584677.png)



![[3-[(2-Chlorophenyl)methyl]azetidin-1-yl]-(1-methylimidazol-2-yl)methanone](/img/structure/B7584696.png)

![N,N-dimethyl-1-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide](/img/structure/B7584723.png)
![2-[(3,4-Dimethylphenyl)sulfonylmethyl]oxane](/img/structure/B7584735.png)
![2-[(2,4-Dimethylphenyl)sulfonylmethyl]oxane](/img/structure/B7584745.png)
![2-[(4-Bromo-3-fluorophenyl)methyl]-6-methylpyridazin-3-one](/img/structure/B7584755.png)
![N-[5-[(dimethylamino)methyl]-2-methylphenyl]acetamide](/img/structure/B7584765.png)
